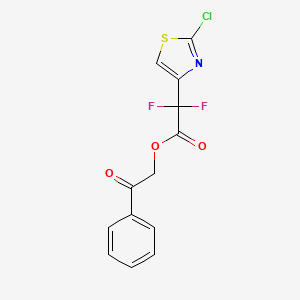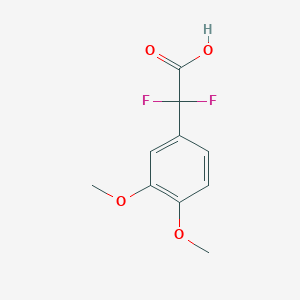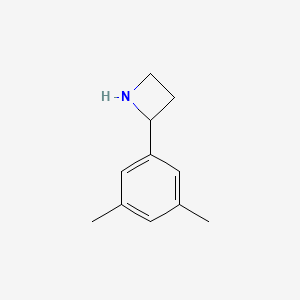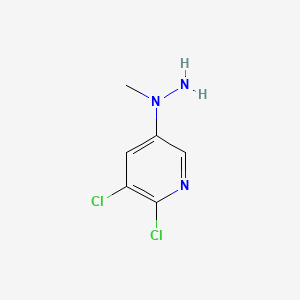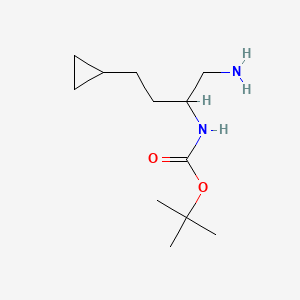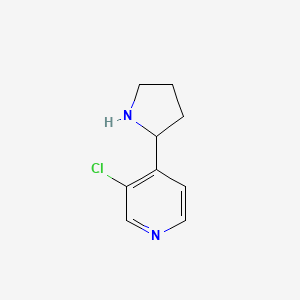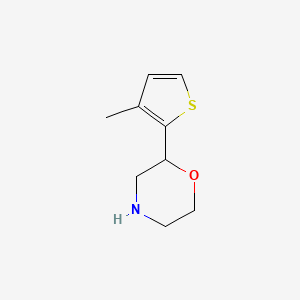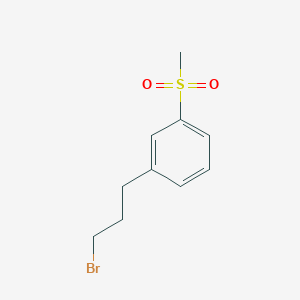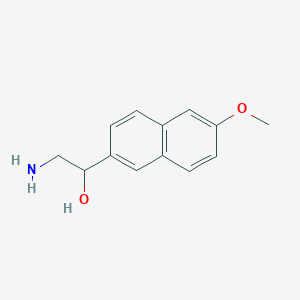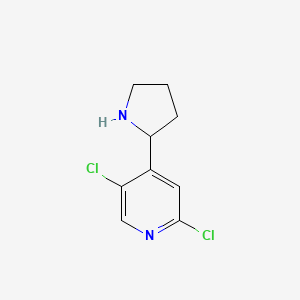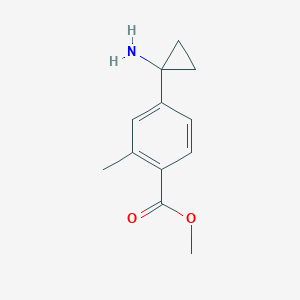
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate is a synthetic organic compound with the molecular formula C11H13NO2. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves several steps. One common method includes the use of hydrogen chloride in ethyl acetate. The reaction conditions can vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and various oxidizing and reducing agents. The reaction conditions can vary depending on the desired outcome, with some reactions requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate has several scientific research applications, including:
Psychiatric Treatment: It has been studied for its potential in psychiatric treatment, particularly as part of sodium benzoate, which has shown promise as an adjunct therapy for schizophrenia.
Material Science: Derivatives of this compound have been explored as photoinitiators in material science, providing insights into novel approaches for developing advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, as part of sodium benzoate, it inhibits d-amino acid oxidase, which has been shown to improve symptoms and neurocognition in patients with chronic schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate include:
- 1-(4-Fluorophenyl)cyclopropanamine
- 1-(4-Bromophenyl)cyclopropanamine hydrochloride
- 1-(3-Bromophenyl)cyclopropanamine
- 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. This uniqueness makes it valuable in various scientific research applications, including psychiatric treatment and material science.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 4-(1-aminocyclopropyl)-2-methylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2/h3-4,7H,5-6,13H2,1-2H3 |
Clave InChI |
XVJNAZJWMBHPKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



